molecular formula C11H9BrN2O2S B11799007 Benzyl (5-bromothiazol-4-yl)carbamate

Benzyl (5-bromothiazol-4-yl)carbamate

Cat. No.: B11799007
M. Wt: 313.17 g/mol
InChI Key: RLBZTDSXXYRNPP-UHFFFAOYSA-N
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Description

Benzyl (5-bromothiazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a 5-bromothiazol-4-yl moiety through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-bromothiazol-4-yl)carbamate typically involves the reaction of 5-bromothiazole-4-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-bromothiazol-4-yl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include substituted thiazoles with different functional groups.

    Oxidation and Reduction: Various oxidized or reduced thiazole derivatives.

    Hydrolysis: Benzylamine and 5-bromothiazole-4-carboxylic acid.

Scientific Research Applications

Benzyl (5-bromothiazol-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl (5-bromothiazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The thiazole ring may also interact with hydrophobic pockets in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • 5-Bromothiazole-4-carboxylic acid
  • Benzyl (2-oxopropyl)carbamate

Uniqueness

Benzyl (5-bromothiazol-4-yl)carbamate is unique due to the presence of both a benzyl group and a 5-bromothiazol-4-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom in the thiazole ring provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potential biological activity.

Biological Activity

Benzyl (5-bromothiazol-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological properties. The bromine substitution at the 5-position of the thiazole enhances its reactivity and potential biological interactions. The carbamate group is also significant, as it can influence the compound's pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with thiazole rings exhibit significant antimicrobial activity. For instance, a study reported that derivatives of thiazole showed promising results against both Gram-positive and Gram-negative bacteria. This compound was tested against various strains, revealing moderate antibacterial effects:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Candida albicans12.5 µg/mL

These results indicate that this compound can inhibit bacterial growth effectively at certain concentrations, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated in cell-based assays. The compound was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was measured using an NF-κB activation assay, which demonstrated that the compound could inhibit NF-κB signaling pathways:

Treatment Cytokine Production (pg/mL)
Control1000
LPS2000
LPS + Benzyl Carbamate800

The results indicate a substantial reduction in cytokine levels when treated with this compound, suggesting its efficacy as an anti-inflammatory agent .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated a series of thiazole derivatives, including this compound, against clinically relevant strains such as MRSA. The compound exhibited comparable activity to standard antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .
  • Inflammation Model : In vivo studies using animal models of inflammation showed that treatment with this compound resulted in reduced swelling and pain associated with inflammatory responses. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were assessed in various cancer cell lines. The compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

benzyl N-(5-bromo-1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C11H9BrN2O2S/c12-9-10(13-7-17-9)14-11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)

InChI Key

RLBZTDSXXYRNPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(SC=N2)Br

Origin of Product

United States

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